molecular formula C20H23N5O B2831693 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide CAS No. 2380071-98-5

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide

カタログ番号 B2831693
CAS番号: 2380071-98-5
分子量: 349.438
InChIキー: IEMZFIWXEKKJQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and downstream signaling pathways. It has a higher binding affinity for EGFR T790M mutation compared to wild-type EGFR, which makes it effective in treating NSCLC with EGFR T790M mutation.
Biochemical and Physiological Effects:
4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR T790M mutation. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutation.

実験室実験の利点と制限

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation, its irreversible binding to EGFR, and its ability to overcome resistance to first-generation and second-generation EGFR TKIs. However, it also has limitations, such as its potential toxicity and off-target effects, which require careful monitoring in preclinical and clinical studies.

将来の方向性

For 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide research include investigating its efficacy in combination with other targeted therapies, exploring its potential for treating other cancers with EGFR mutations, and developing strategies to overcome resistance to 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide in clinical settings.

合成法

The synthesis of 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide involves the reaction of 3-cyanopyrazin-2-amine with tert-butyl 4-(dimethylamino)pyridin-3-ylmethylcarbamate to form tert-butyl 4-(3-cyanopyrazin-2-ylamino)pyridin-3-ylcarbamate. The intermediate is then reacted with 3-bromo-N-methylbenzamide to yield 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide.

科学的研究の応用

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy in patients with EGFR T790M mutation, which is resistant to first-generation and second-generation EGFR TKIs. 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has been approved by the FDA for the treatment of NSCLC with EGFR T790M mutation.

特性

IUPAC Name

4-tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(2,3)15-7-5-14(6-8-15)19(26)24(4)16-12-25(13-16)18-17(11-21)22-9-10-23-18/h5-10,16H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZFIWXEKKJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。